molecular formula C15H11Cl2NO4 B12451016 4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid

4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid

Cat. No.: B12451016
M. Wt: 340.2 g/mol
InChI Key: VBGQKQYRWFJVKQ-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid is a synthetic organic compound known for its inhibitory properties on specific ion channels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-chlorophenol.

    Formation of Intermediate: 4-chlorophenol is reacted with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride.

    Amidation Reaction: The intermediate is then reacted with 4-chloro-2-aminobenzoic acid under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Hydrolysis: Products include 4-chlorobenzoic acid and 4-chlorophenoxyacetic acid.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of specific ion channels, particularly TMEM206. Upon activation at low pH, TMEM206 conducts chloride ions across plasma and vesicular membranes. 4-Chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid inhibits this activity, thereby affecting cellular processes such as cell volume regulation and vesicular acidification .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[2-(2-chlorophenoxy)acetamido]benzoic acid
  • 4-Chloro-2-[2-(4-chloro-2-methylphenoxy)propanamido]benzoic acid

Comparison

Compared to similar compounds, 4-chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid is unique due to its specific inhibitory action on TMEM206. Other compounds may have different target ion channels or varying degrees of efficacy .

Properties

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

4-chloro-2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H11Cl2NO4/c16-9-1-4-11(5-2-9)22-8-14(19)18-13-7-10(17)3-6-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)

InChI Key

VBGQKQYRWFJVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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